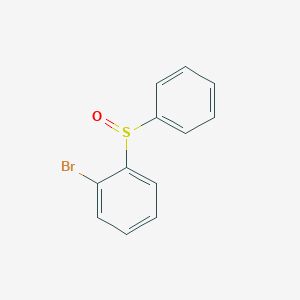
4-Methylbenzenesulfonic acid;4-phenylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzenesulfonic acid;4-phenylbutan-1-amine is a compound that combines the properties of both 4-methylbenzenesulfonic acid and 4-phenylbutan-1-amine 4-Methylbenzenesulfonic acid is an aromatic sulfonic acid with a methyl group attached to the benzene ring, while 4-phenylbutan-1-amine is an amine with a phenyl group attached to a butane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfur trioxide and fuming sulfuric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. For 4-phenylbutan-1-amine, the synthesis can be achieved through the reductive amination of 4-phenylbutanone using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of 4-Methylbenzenesulfonic acid involves large-scale sulfonation processes using continuous reactors to ensure high yield and purity. The production of 4-phenylbutan-1-amine on an industrial scale may involve catalytic hydrogenation processes to achieve efficient and cost-effective synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylbenzenesulfonic acid undergoes various chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction . Common reagents used in these reactions include sulfur trioxide, fuming sulfuric acid, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include sulfonated derivatives and reduced forms of the compound.
4-Phenylbutan-1-amine can undergo nucleophilic substitution, oxidation, and reductive amination . Common reagents and conditions used in these reactions include alkyl halides, oxidizing agents such as potassium permanganate, and reducing agents like sodium cyanoborohydride. Major products formed from these reactions include substituted amines and oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methylbenzenesulfonic acid is widely used in organic synthesis as a sulfonating agent and catalyst . It is also employed in the production of detergents, dyes, and pharmaceuticals. In biology, it is used as a reagent for protein modification and enzyme inhibition studies.
4-Phenylbutan-1-amine has applications in medicinal chemistry as a building block for the synthesis of pharmaceutical compounds . It is also used in the development of agrochemicals and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Methylbenzenesulfonic acid involves its ability to act as an electrophile in sulfonation reactions, where it reacts with nucleophiles to form sulfonated products . The molecular targets and pathways involved include the aromatic ring of the substrate and the sulfonic acid group.
For 4-phenylbutan-1-amine, the mechanism of action involves its ability to act as a nucleophile in substitution reactions, where it reacts with electrophiles to form substituted amines . The molecular targets and pathways involved include the amine group and the phenyl group.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Methylbenzenesulfonic acid include benzenesulfonic acid, toluenesulfonic acid, and methanesulfonic acid . These compounds share similar sulfonic acid functional groups but differ in their substituents and reactivity.
Similar compounds to 4-phenylbutan-1-amine include phenethylamine, benzylamine, and phenylpropylamine . These compounds share similar amine functional groups but differ in their carbon chain length and substitution patterns.
4-Methylbenzenesulfonic acid;4-phenylbutan-1-amine is unique due to the combination of sulfonic acid and amine functional groups, which imparts distinct chemical properties and reactivity compared to its individual components.
Eigenschaften
CAS-Nummer |
114967-11-2 |
|---|---|
Molekularformel |
C17H23NO3S |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;4-phenylbutan-1-amine |
InChI |
InChI=1S/C10H15N.C7H8O3S/c11-9-5-4-8-10-6-2-1-3-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7H,4-5,8-9,11H2;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
GVKSFQKOSKZFKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



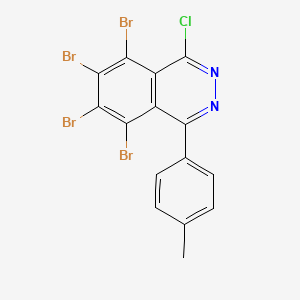
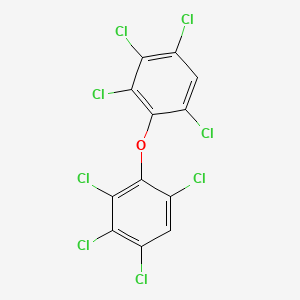
![Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol](/img/structure/B14291851.png)
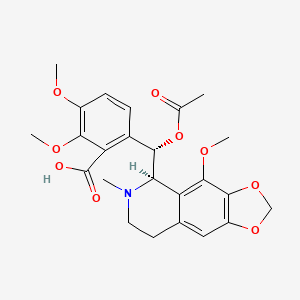
![2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]-](/img/structure/B14291865.png)
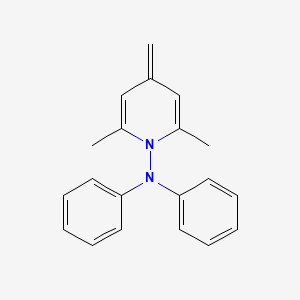
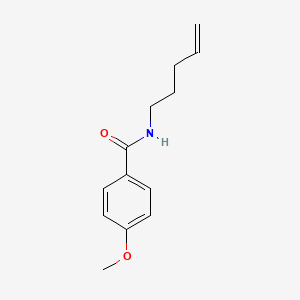

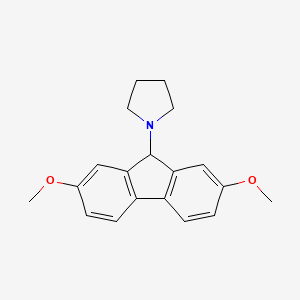
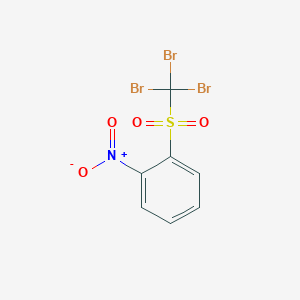
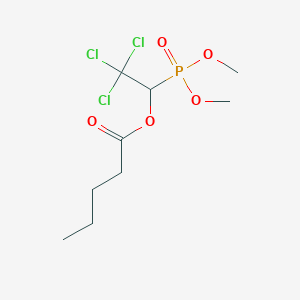
silane](/img/structure/B14291895.png)
